4-(Piperidin-1-yl)-6-(pyrrolidin-3-yloxy)pyrimidine
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Overview
Description
4-(Piperidin-1-yl)-6-(pyrrolidin-3-yloxy)pyrimidine is a heterocyclic compound that features a pyrimidine core substituted with piperidine and pyrrolidine groups. This compound is of interest in medicinal chemistry due to its potential biological activities and applications in drug design.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Piperidin-1-yl)-6-(pyrrolidin-3-yloxy)pyrimidine typically involves the reaction of a pyrimidine derivative with piperidine and pyrrolidine under specific conditions. One common method involves the nucleophilic substitution reaction where the pyrimidine core is activated by a leaving group, allowing the piperidine and pyrrolidine to attach to the core structure .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production .
Chemical Reactions Analysis
Types of Reactions
4-(Piperidin-1-yl)-6-(pyrrolidin-3-yloxy)pyrimidine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogenating agents and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may yield various substituted pyrimidines .
Scientific Research Applications
4-(Piperidin-1-yl)-6-(pyrrolidin-3-yloxy)pyrimidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets.
Medicine: Investigated for its potential therapeutic effects, including as an inhibitor of specific enzymes or receptors.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(Piperidin-1-yl)-6-(pyrrolidin-3-yloxy)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
4-(Piperidin-4-ylmethyl)piperazine-1-carboxylate: Another heterocyclic compound with similar structural features.
N-pyridin-2-yl carbamates: Compounds with a pyridine core and similar functional groups.
Uniqueness
4-(Piperidin-1-yl)-6-(pyrrolidin-3-yloxy)pyrimidine is unique due to its specific substitution pattern on the pyrimidine core, which may confer distinct biological activities and chemical properties compared to other similar compounds .
Properties
Molecular Formula |
C13H20N4O |
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Molecular Weight |
248.32 g/mol |
IUPAC Name |
4-piperidin-1-yl-6-pyrrolidin-3-yloxypyrimidine |
InChI |
InChI=1S/C13H20N4O/c1-2-6-17(7-3-1)12-8-13(16-10-15-12)18-11-4-5-14-9-11/h8,10-11,14H,1-7,9H2 |
InChI Key |
USLXVHMDAKWBNZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C2=CC(=NC=N2)OC3CCNC3 |
Origin of Product |
United States |
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